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Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzaldehyde

Cat. No.: B118475 Get Quote

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzaldehyde: Properties, Synthesis, and

Applications

Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 2-Fluoro-6-methoxybenzaldehyde
(CAS No. 146137-74-8), a key building block in modern synthetic chemistry. Designed for

researchers, medicinal chemists, and drug development professionals, this document

synthesizes core chemical data, field-proven synthetic protocols, and key applications to

provide a comprehensive resource for laboratory use.

Core Molecular Profile and Physicochemical
Properties
2-Fluoro-6-methoxybenzaldehyde is a disubstituted aromatic aldehyde whose unique

electronic and steric properties make it a valuable intermediate in the synthesis of complex

organic molecules.[1] The presence of an electron-withdrawing fluorine atom and an electron-

donating methoxy group ortho to the aldehyde functionality creates a distinct chemical

environment that influences its reactivity and utility, particularly in the construction of

heterocyclic systems for pharmaceutical applications.[1][2]

Chemical Structure
Caption: Chemical structure of 2-Fluoro-6-methoxybenzaldehyde.
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Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of 2-Fluoro-6-
methoxybenzaldehyde. This data is essential for reaction planning, safety assessments, and

purification procedures.

Property Value Reference(s)

CAS Number 146137-74-8 [3][4][5]

Molecular Formula C₈H₇FO₂ [4][5]

Molecular Weight 154.14 g/mol [4][5]

Appearance Solid [6]

Melting Point 59-63 °C [3]

Boiling Point
218.5 ± 20.0 °C (at 760

mmHg)
[3]

Density 1.2 ± 0.1 g/cm³

IUPAC Name
2-fluoro-6-

methoxybenzaldehyde
[4]

InChI Key
UIOAYOIJMYMOEU-

UHFFFAOYSA-N
[4]

SMILES COC1=C(C(=CC=C1)F)C=O [4]

Purity (Typical) ≥98% [5][6]

Storage Conditions
Store in a dark, dry, and

refrigerated place.

Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 2-Fluoro-6-
methoxybenzaldehyde. The following data represents the expected spectral characteristics

based on its structure.
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Spectroscopy

Wavenumber (cm⁻¹),
Chemical Shift (δ, ppm), or
m/z

Assignment &
Interpretation

¹H NMR ~10.4 ppm (s, 1H)

Aldehyde proton (CHO). The

singlet indicates no adjacent

protons.

~7.4-7.6 ppm (m, 1H) Aromatic proton (Ar-H).

~6.7-6.9 ppm (m, 2H) Aromatic protons (Ar-H).

~3.9 ppm (s, 3H)

Methoxy protons (-OCH₃). The

singlet confirms the absence of

adjacent protons.

¹³C NMR ~189 ppm
Aldehyde carbonyl carbon

(C=O).

~162 ppm (d)

Aromatic carbon attached to

fluorine (C-F), showing

coupling.

~160 ppm
Aromatic carbon attached to

the methoxy group (C-OCH₃).

~110-138 ppm Remaining aromatic carbons.

~56 ppm Methoxy carbon (-OCH₃).

FT-IR ~2850 & ~2750 cm⁻¹
Aldehyde C-H stretch (Fermi

doublet).

~1700 cm⁻¹
Strong C=O carbonyl stretch of

the aldehyde.[7]

~1600-1450 cm⁻¹ Aromatic C=C ring stretch.[7]

~1250 & ~1050 cm⁻¹

Asymmetric & Symmetric C-O-

C stretch of the methoxy

group.[7]

Mass Spec. m/z 154 Molecular ion peak [M]⁺,

corresponding to the molecular
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weight.

m/z 153

[M-H]⁺, loss of the aldehydic

hydrogen to form a stable

acylium ion.[7]

m/z 125
[M-CHO]⁺, loss of the formyl

group.

Recommended Synthetic Protocol: Ortho-Directed
Lithiation-Formylation
The synthesis of 2-Fluoro-6-methoxybenzaldehyde is efficiently achieved via a directed

ortho-metalation (DoM) strategy. The methoxy group directs an organolithium base to

deprotonate the adjacent ortho position (C6), which is activated by the fluorine at C2.

Subsequent quenching with an electrophilic formylating agent yields the target aldehyde. This

method provides high regioselectivity and good yields. A similar procedure has been

successfully used for related difluoro-methoxybenzaldehydes.[8]

Experimental Workflow
Caption: Synthetic workflow for 2-Fluoro-6-methoxybenzaldehyde.

Step-by-Step Methodology
Materials:

3-Fluoroanisole

n-Butyllithium (n-BuLi) solution in hexanes

Anhydrous Tetrahydrofuran (THF)

Anhydrous N,N-Dimethylformamide (DMF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)

Protocol:

Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add

anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

Precursor Addition: Add 3-fluoroanisole (1.0 eq) to the cooled THF.

Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature

at -78 °C.

Expert Insight:Maintaining a very low temperature is critical to prevent side reactions and

ensure high regioselectivity of the lithiation. The methoxy group is a powerful ortho-

directing group in this reaction.

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the

lithiated intermediate.[8]

Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture.

Expert Insight:DMF must be anhydrous to prevent quenching the highly reactive

organolithium intermediate with water.

Warming: After the addition of DMF, allow the reaction to stir for an additional hour at -78 °C,

then slowly warm to room temperature.

Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous

MgSO₄.

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The

resulting crude product can be purified by column chromatography (silica gel, using a

hexane/ethyl acetate gradient) or recrystallization to yield pure 2-Fluoro-6-
methoxybenzaldehyde.[8]
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Chemical Reactivity and Applications in Drug
Discovery
2-Fluoro-6-methoxybenzaldehyde is a versatile precursor for synthesizing a wide range of

molecular scaffolds, particularly those found in active pharmaceutical ingredients (APIs).[2] Its

utility stems from the reactivity of the aldehyde group, which can participate in numerous

transformations.

Core Reactivity Pathways

Key Transformations Resulting Scaffolds

2-Fluoro-6-methoxybenzaldehyde

Wittig Reaction
(+ Phosphonium Ylide)

Reductive Amination
(+ Amine, Reducing Agent)

Condensation
(+ Active Methylene Cmpd.)

Oxidation
(+ Oxidizing Agent)

Alkenes
(e.g., for Benzosuberones)

Amines
(Heterocycle Precursors)

α,β-Unsaturated Systems
(Michael Acceptors)

Carboxylic Acids

Click to download full resolution via product page

Caption: Key reaction pathways for 2-Fluoro-6-methoxybenzaldehyde.

Case Study: Synthesis of Benzosuberone Derivatives
A prominent application of related fluorinated methoxybenzaldehydes is in the synthesis of

benzosuberone cores, which are scaffolds for various biologically active compounds.[9]

Wittig Reaction: 2-Fluoro-6-methoxybenzaldehyde can react with a phosphonium ylide,

such as (3-carboxypropyl)triphenylphosphonium bromide, to form a substituted alkene. This
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reaction is a reliable method for carbon-carbon bond formation at the aldehyde position.

Intramolecular Friedel-Crafts Acylation: The resulting carboxylic acid from the Wittig step can

then undergo an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid

like Eaton's reagent, to form the seven-membered cycloheptanone ring characteristic of

benzosuberones.[9]

This two-step sequence highlights how the aldehyde serves as a crucial handle for building

complex polycyclic systems. The fluorine and methoxy substituents can be used to tune the

pharmacokinetic properties of the final molecule, such as lipophilicity and metabolic stability.[2]

Safety, Handling, and Storage
Proper handling of 2-Fluoro-6-methoxybenzaldehyde is essential for laboratory safety. The

compound is classified with the GHS07 pictogram, indicating it can cause irritation.[6]
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Hazard Category
Description & Precautionary

Measures
Reference(s)

Hazard Statements

H315: Causes skin irritation.

H319: Causes serious eye

irritation. H335: May cause

respiratory irritation.

[4][6]

Signal Word Warning [6]

Engineering Controls

Use only in a well-ventilated

area, preferably within a

chemical fume hood.[10]

Personal Protective Eq.

Wear chemical-resistant

gloves (e.g., nitrile), safety

goggles or a face shield, and a

lab coat.

Handling

Avoid formation of dust and

aerosols.[10] Avoid contact

with skin, eyes, and clothing.

Wash hands thoroughly after

handling.

Storage

Store in a tightly closed

container in a cool, dry, and

dark place. Keep away from

incompatible materials such as

strong oxidizing agents, heat,

and sparks.
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First Aid (Eyes/Skin)

Eyes: Immediately flush with

copious amounts of water for

at least 15 minutes, holding

eyelids open. Seek immediate

medical attention.[11] Skin:

Immediately wash with soap

and plenty of water while

removing contaminated

clothing.

Spill & Disposal

Mix with an inert absorbent

material (e.g., sand,

vermiculite), sweep up, and

place in a tightly closed

container for disposal. Dispose

of waste in accordance with

local, state, and federal

regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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